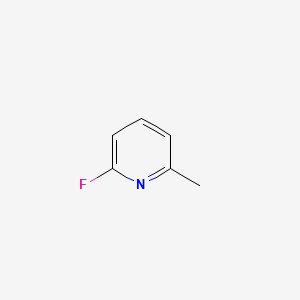

2-Fluoro-6-methylpyridine

Descripción

Significance of Fluorinated Pyridines in Heterocyclic Chemistry

Fluorinated pyridines represent a crucial class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, particularly in medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov The introduction of fluorine atoms into a pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties. researchgate.netnih.gov These changes include modifications to lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netarborpharmchem.comtandfonline.com The high bond strength of the carbon-fluorine bond often enhances the metabolic stability of drug candidates, leading to an improved pharmacokinetic profile. tandfonline.com

The unique electronic properties of fluorine, such as its high electronegativity, can influence the acidity or basicity of nearby functional groups, which can be critical for a molecule's interaction with enzymes or receptors. tandfonline.com Consequently, fluorinated heterocycles are integral components in a significant number of modern pharmaceuticals, including anticancer, antimicrobial, and antiviral agents. researchgate.net The strategic incorporation of fluorine has led to the development of numerous blockbuster drugs. tandfonline.com The versatility of fluorinated pyridines also extends to the agrochemical industry, where they serve as key intermediates in the synthesis of potent fungicides and herbicides. e-bookshelf.dejubilantingrevia.com

Overview of the Research Landscape for 2-Fluoro-6-methylpyridine

This compound, also known as 6-fluoro-2-picoline, is a valuable building block in organic synthesis. arborpharmchem.comsigmaaldrich.com Its research landscape is primarily centered on its utility as a chemical intermediate for the preparation of more complex molecules with applications in pharmaceuticals and agrochemicals. arborpharmchem.com

One of the key applications of this compound is in the synthesis of various pharmaceutical compounds. arborpharmchem.com The presence of the fluorine atom can significantly enhance the biological activity and metabolic stability of drug molecules, ultimately improving their bioavailability and therapeutic efficacy. arborpharmchem.com For instance, it is used in the creation of compounds intended for use as anti-tumor and anti-infective drugs. arborpharmchem.com

In the field of synthetic organic chemistry, this compound is employed in a variety of chemical transformations. It can be used to prepare derivatives such as 2-fluoro-6-pyridinecarboxylic acid, 2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine, 2-fluoropyridine-6-aldoxime, and 2-fluoro-6-(dibromomethyl)pyridine. sigmaaldrich.comchemicalbook.com The reactivity of the fluorine and methyl groups on the pyridine ring allows for diverse functionalization, making it a versatile reagent for constructing complex molecular architectures.

The compound and its derivatives are also subjects of spectroscopic studies to understand the effects of substituents on their chemical properties. chemicalbook.comsigmaaldrich.com Investigations using 13C NMR, UV, and IR spectroscopy help to elucidate the electronic and structural characteristics of these molecules. chemicalbook.comsigmaaldrich.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its significance within the broader context of fluorinated heterocyclic chemistry. The discussion will be strictly limited to the chemical properties, synthesis, and applications of this specific compound as a building block in chemical research. The article will present established research findings and will not venture into topics such as dosage, administration, or specific safety and adverse effect profiles. The content is intended for a professional audience with a background in chemistry and will adhere to a formal, scientific tone.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 407-22-7 sigmaaldrich.com |

| Molecular Formula | C₆H₆FN sigmaaldrich.com |

| Molecular Weight | 111.12 g/mol sigmaaldrich.com |

| Boiling Point | 140-141 °C sigmaaldrich.com |

| Density | 1.077 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.47 sigmaaldrich.com |

Propiedades

IUPAC Name |

2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMNVTJFUISBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193673 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-22-7 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 407-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Methylpyridine and Its Derivatives

Established Synthetic Routes to 2-Fluoro-6-methylpyridine

Traditional methods for the synthesis of this compound have been refined over the years to improve yield and practicality. Two prominent established routes are detailed below.

Diazotization of 2-Amino-6-methylpyridine (B158447) in Hydrogen Fluoride (B91410) Solutions

A well-established and facile method for preparing this compound is through the diazotization of 2-Amino-6-methylpyridine, followed by fluorodediazoniation. This reaction, a variation of the Balz-Schiemann reaction, is effectively carried out in hydrogen fluoride (HF) or hydrogen fluoride-pyridine solutions. sigmaaldrich.comsigmaaldrich.com

The general process involves dissolving the starting material, 2-Amino-6-methylpyridine, in a solution of hydrogen fluoride, often containing pyridine (B92270), which acts as a base and solvent. The solution is cooled, and a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), is added portion-wise. The intermediate diazonium salt is unstable and decomposes in the presence of fluoride ions to yield the desired this compound. This method is noted for its operational simplicity and good yields. sigmaaldrich.comsigmaaldrich.com

Reaction Parameters for Diazotization of 2-Amino-6-methylpyridine

| Parameter | Condition |

|---|---|

| Starting Material | 2-Amino-6-methylpyridine |

| Reagents | Sodium Nitrite (NaNO₂) |

| Solvent/Fluoride Source | Hydrogen Fluoride (HF) or HF-Pyridine |

| Typical Yield | Moderate to High |

Preparation from 2-Chloro-6-trichloromethylpyridine to 2-Fluoro-6-trifluoromethylpyridine

This synthetic pathway involves a multi-step transformation to yield a trifluoromethyl analog. The process begins with the fluorination of 2-Chloro-6-trichloromethylpyridine, a compound also known as nitrapyrin.

The first key transformation is the conversion of the trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group. This is typically achieved via a halogen exchange reaction. The fluorination of 2-Chloro-6-trichloromethylpyridine to produce 2-Chloro-6-trifluoromethylpyridine can be accomplished using reagents like hydrogen fluoride or antimony trifluorodichloride.

Subsequently, the 2-chloro substituent of 2-Chloro-6-trifluoromethylpyridine is replaced with fluorine to yield 2-Fluoro-6-trifluoromethylpyridine. This second halogen exchange reaction can be carried out using anhydrous hydrogen fluoride in the presence of a catalyst, such as a mixture of antimony halides (e.g., SbCl₂F₃ and SbCl₃F₂), under elevated temperature and pressure. This process is reported to have high product yield and purity.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. In the context of fluorinated pyridines, several novel approaches are being explored.

Electrophilic Fluorination: One promising strategy is the direct electrophilic fluorination of the pyridine ring. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorine sources that can introduce fluorine onto nucleophilic substrates. nih.govwikipedia.orgbrynmawr.edu While direct fluorination of pyridine itself can be challenging due to the ring's electron-deficient nature, derivatization or activation of the substrate can facilitate this reaction, offering a more direct route that may avoid the use of harsh reagents like anhydrous HF. nih.govwikipedia.org

Halogen Exchange (Halex) Reactions: While halogen exchange is an established method, recent advancements focus on milder conditions and improved catalyst systems. The conversion of 2-Chloro-6-methylpyridine to this compound using fluoride salts (e.g., KF, CsF) can be optimized using phase-transfer catalysts or by performing the reaction in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. These methods aim to reduce reaction times and temperatures, contributing to a greener process. wikipedia.org

Flow Chemistry: The application of continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net A flow synthesis of 2-methylpyridines has been demonstrated, and adapting such systems for fluorination reactions could provide a much greener and safer alternative to traditional batch processes, especially when handling hazardous reagents like hydrogen fluoride. nih.govresearchgate.net

Synthesis of Key this compound Intermediates and Analogs

This compound serves as a versatile starting material for the synthesis of various functionalized pyridine derivatives. sigmaaldrich.com

Preparation of 2-Fluoro-6-pyridinecarboxylic Acid

2-Fluoro-6-pyridinecarboxylic acid, also known as 6-fluoropicolinic acid, is a valuable intermediate. It can be synthesized from this compound through the oxidation of the methyl group. sigmaaldrich.comsigmaaldrich.com

This transformation typically employs strong oxidizing agents. A common method involves reacting this compound with potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction mixture is usually heated to drive the oxidation to completion. Following the reaction, the product is isolated by acidification of the mixture, which precipitates the carboxylic acid.

Reaction Overview: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

|---|

Synthesis of 2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine

This compound is also a precursor for the synthesis of more complex ligand structures. One such example is the preparation of 2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine. sigmaaldrich.com This synthesis involves the reaction of the lithiated species of 2-picoline (generated from 2-picoline and a strong base like n-butyllithium) with 2-acetylpyridine. The resulting alkoxide is then treated with this compound. The fluorine atom acts as a leaving group in a nucleophilic aromatic substitution reaction, leading to the formation of the target tris(pyridine) ligand.

Formation of 2-Fluoropyridine-6-aldoxime

2-Fluoropyridine-6-aldoxime is a derivative of significant interest, particularly in the context of developing reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents. daneshyari.com The synthesis of this compound is a multi-step process that begins with this compound.

The synthetic pathway involves the initial oxidation of the methyl group of this compound to a carboxylic acid. This is followed by conversion to the corresponding acid chloride, which is then reduced to the aldehyde. Finally, treatment of the aldehyde with hydroxylamine (B1172632) yields the desired 2-fluoropyridine-6-aldoxime. A reported synthetic route starting from 2-amino-6-methylpyridine proceeds through this compound, followed by the aforementioned steps to yield the final product. daneshyari.com

| Step | Precursor | Reagents/Conditions | Product | Yield |

| 1 | 2-Amino-6-methylpyridine | Diazotization | This compound | 39% |

| 2 | This compound | Oxidation | 2-Fluoro-6-pyridinecarboxylic acid | 50% |

| 3 | 2-Fluoro-6-pyridinecarboxylic acid | Thionyl chloride | 2-Fluoro-6-pyridinecarboxylic acid chloride | 72% |

| 4 | 2-Fluoro-6-pyridinecarboxylic acid chloride | Reduction | 2-Fluoropyridine-6-carboxaldehyde | 68% |

| 5 | 2-Fluoropyridine-6-carboxaldehyde | Hydroxylamine | 2-Fluoropyridine-6-aldoxime | 71% |

Derivatization to 2-Fluoro-6-(dibromomethyl)pyridine

The synthesis of 2-fluoro-6-(dibromomethyl)pyridine can be achieved from this compound. sigmaaldrich.com This transformation introduces a dibromomethyl group, which can serve as a versatile handle for further functionalization. While a specific, detailed synthesis for the 2-fluoro derivative was not found in the provided search results, a general approach for the bromination of a methyl group on a pyridine ring can be inferred. A common method for such transformations is radical bromination.

For instance, the preparation of 2,6-bis(bromomethyl)pyridine (B1268884) from 2,6-lutidine often employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or AIBN in a solvent such as carbon tetrachloride, refluxing for an extended period. google.com A similar strategy could likely be adapted for the synthesis of 2-fluoro-6-(dibromomethyl)pyridine from this compound.

Synthesis of this compound-5-boronic Acid

This compound-5-boronic acid is a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds. This compound is commercially available from various suppliers. chemscene.comfrontierspecialtychemicals.com The synthesis of pyridine boronic acids often involves the lithiation of a halopyridine followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

For the synthesis of this compound-5-boronic acid, a plausible route would involve the bromination or iodination of this compound at the 5-position, followed by a halogen-metal exchange and subsequent borylation.

| Property | Value |

| CAS Number | 904326-91-6 |

| Molecular Formula | C6H7BFNO2 |

| Molecular Weight | 154.94 g/mol |

Methods for 3-Bromo-2-fluoro-6-methylpyridine Synthesis

3-Bromo-2-fluoro-6-methylpyridine is another important building block in medicinal chemistry. Its synthesis can be approached through various routes. One common strategy involves the diazotization of an aminopyridine precursor in the presence of a bromide source.

A patent describes a method for preparing related fluoropyridine compounds, which can be adapted for this synthesis. google.com The process starts with 3-amino-6-methylpyridine, which is first brominated to yield 3-amino-2-bromo-6-methylpyridine. This intermediate is then subjected to a diazotization reaction in anhydrous hydrogen fluoride with sodium nitrite to replace the amino group with fluorine, affording 2-bromo-3-fluoro-6-methylpyridine (B1292714) (an isomer of the target compound). A similar approach starting with the appropriate aminopyridine could yield 3-bromo-2-fluoro-6-methylpyridine.

| Starting Material | Key Steps | Final Product |

| 3-Amino-6-methylpyridine | 1. Bromination 2. Diazotization/Fluorination | 2-Bromo-3-fluoro-6-methylpyridine |

Another approach could involve the direct bromination of this compound, though this may lead to a mixture of isomers requiring separation.

Synthesis of 2-Fluoro-3-iodo-6-methylpyridine

2-Fluoro-3-iodo-6-methylpyridine is a useful substrate for various cross-coupling reactions due to the reactivity of the carbon-iodine bond. sigmaaldrich.comchemscene.comchemicalbook.com The synthesis of this compound can be achieved through the iodination of this compound. Electrophilic iodination using reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common method for introducing iodine onto electron-rich aromatic rings. The directing effects of the fluorine and methyl groups on the pyridine ring will influence the regioselectivity of the iodination.

| Property | Value |

| CAS Number | 884494-48-8 |

| Molecular Formula | C6H5FIN |

| Molecular Weight | 237.01 g/mol |

Synthesis of 4-ethynyl-2-fluoro-5-methylpyridine

The synthesis of ethynyl-substituted pyridines often involves Sonogashira coupling of a halopyridine with a terminal alkyne. To synthesize 4-ethynyl-2-fluoro-5-methylpyridine, a suitable starting material would be a 4-halo-2-fluoro-5-methylpyridine (where halo is typically bromo or iodo). This precursor would then be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Subsequent deprotection of the silyl (B83357) group would yield the desired product. The synthesis of the 4-halo-2-fluoro-5-methylpyridine precursor would be a key step.

Considerations for Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of scalability and sustainability. Key factors include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the environmental impact of the process.

For instance, the use of hazardous reagents like anhydrous hydrogen fluoride requires specialized equipment and handling procedures, which can be challenging on a large scale. google.com Alternative fluorination methods, such as nucleophilic aromatic substitution (SNAr) with fluoride salts (e.g., KF or CsF) in polar aprotic solvents, can be more amenable to industrial settings. googleapis.com These reactions are often conducted at elevated temperatures and may be facilitated by phase-transfer catalysts.

The development of continuous flow processes can also enhance the safety, efficiency, and scalability of these syntheses. Continuous flow reactors offer better control over reaction parameters, such as temperature and pressure, and can minimize the accumulation of hazardous intermediates.

Reactivity and Reaction Mechanisms of 2 Fluoro 6 Methylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, providing a principal pathway for the functionalization of the ring. In the case of 2-Fluoro-6-methylpyridine, the reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. The subsequent elimination of the fluoride (B91410) leaving group restores the aromaticity of the ring, yielding the substituted product.

The reactivity of the pyridine ring in SNAr reactions is profoundly enhanced by the fluorine substituent at the 2-position. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect creates a significant partial positive charge on the attached carbon atom. This polarization makes the carbon center highly electrophilic and susceptible to attack by nucleophiles.

A crucial aspect of SNAr reactions is the stability of the intermediate Meisenheimer complex. The highly electronegative fluorine atom effectively stabilizes this negatively charged intermediate through its inductive effect. This stabilization lowers the activation energy of the initial nucleophilic addition, which is typically the rate-determining step of the SNAr mechanism. Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov While fluoride is generally considered a poor leaving group in other substitution reactions like SN2, in SNAr its role in activating the substrate and stabilizing the intermediate is the dominant factor governing the reaction rate. nih.gov

The activated nature of this compound allows for its reaction with a diverse array of nucleophiles, leading to the formation of various substituted pyridine derivatives. These reactions are synthetically valuable for introducing nitrogen, oxygen, and sulfur-containing functional groups, as well as for forming new carbon-carbon bonds.

Nitrogen Nucleophiles: Amines are common nucleophiles used in SNAr reactions with 2-fluoropyridines. For instance, the synthesis of 2-amino-6-methylpyridine (B158447) derivatives can be achieved through the reaction of this compound with ammonia (B1221849) or other primary and secondary amines. nih.govguidechem.comresearchgate.net These reactions often require elevated temperatures but provide a direct route to aminopyridines, which are important building blocks in pharmaceuticals. nih.govalkalimetals.com

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles. The reaction with hydroxybenzaldehydes, for example, can occur under basic conditions where the phenolate (B1203915) anion displaces the fluoride to form aryloxy-pyridine ethers. rsc.org The reactivity is dependent on reaction conditions, with milder conditions favoring substitution. rsc.org

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that react readily with electron-deficient heteroaryl halides. nih.gov The SNAr reaction between 2-fluoropyridines and thiols can proceed smoothly, often under the action of a base like potassium carbonate, to yield heteroaryl thioethers. nih.govchemrxiv.org The high nucleophilicity of sulfur compounds facilitates these substitutions.

The table below summarizes representative nucleophilic aromatic substitution reactions on fluoropyridine systems.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

| Nitrogen | Methylamine | 2-(Methylamino)-6-methylpyridine | High temperature |

| Oxygen | Sodium Methoxide | 2-Methoxy-6-methylpyridine | Basic, often with heating |

| Sulfur | Sodium Thiophenolate | 2-(Phenylthio)-6-methylpyridine | Basic (e.g., K₂CO₃), rt-100°C |

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Beyond its utility in SNAr reactions, the carbon-fluorine bond in this compound can be activated by transition metal catalysts, primarily palladium, to participate in a variety of cross-coupling reactions. These methods are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgsandiego.edu This reaction is widely used for the synthesis of biaryls and other conjugated systems. nih.govresearchgate.netclaremont.edu this compound can serve as the electrophilic partner in this transformation, although chloro- and bromo-pyridines are more commonly used due to the high strength of the C-F bond.

The catalytic cycle typically involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the pyridine, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step usually requires a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

While challenging, conditions can be optimized with specific ligands and bases to facilitate the coupling of fluoropyridine derivatives with various aryl- and heteroarylboronic acids. nih.govresearchgate.netclaremont.edu

The installation of a furan (B31954) ring onto the pyridine scaffold can be achieved using Suzuki-Miyaura coupling methodology. In this case, a furan-based boronic acid or its corresponding ester is used as the organoboron coupling partner. The reaction of this compound with a reagent like furan-2-boronic acid, in the presence of a suitable palladium catalyst and base, would yield 2-(furan-2-yl)-6-methylpyridine.

The general conditions for such transformations often involve a palladium source like Pd(dppf)Cl₂ and a base such as sodium phosphate (B84403) in a solvent like dioxane. researchgate.net The efficiency of these couplings can be sensitive to the specific substrates, catalyst, ligand, and reaction conditions employed. ysu.amresearchgate.net

Other palladium-catalyzed reactions further expand the synthetic utility of halopyridines.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction involves oxidative addition of the palladium catalyst to the aryl halide, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com This method allows for the vinylation of the pyridine ring.

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org This reaction is exceptionally useful for synthesizing arylalkynes. Research has demonstrated the successful Sonogashira coupling of fluoropyridine derivatives, such as 6-bromo-3-fluoro-2-cyanopyridine, with a variety of terminal alkynes. soton.ac.uk These reactions often proceed in high yields under relatively mild, room-temperature conditions. soton.ac.uk

The table below provides an overview of Sonogashira coupling partners used with a 6-bromo-3-fluoro-2-cyanopyridine substrate, which serves as a close analog for the reactivity of 2-halo-6-methylpyridine systems. soton.ac.uk

| Alkyne Coupling Partner | Catalyst System | Product Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | 93 |

| 1-Octyne | Pd(PPh₃)₄ / CuI | 85 |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | 90 |

| 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | 91 |

Oxidation and Reduction Pathways Involving this compound

The oxidation and reduction of this compound can target either the pyridine ring or the methyl substituent, depending on the reagents and reaction conditions.

Oxidation: Oxidation of the methyl group is a common transformation. Strong oxidizing agents can convert the methyl group into a carboxylic acid. For example, this compound can be used to prepare 2-fluoro-6-pyridinecarboxylic acid. sigmaaldrich.com This transformation is valuable for introducing a functional group that can be further modified.

Reduction: Reduction of the pyridine ring is also a possibility. Catalytic hydrogenation, for instance, can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. However, the conditions must be carefully controlled to avoid defluorination. The presence of the fluorine atom makes the pyridine ring more electron-deficient and potentially more susceptible to nucleophilic attack, but it can also influence the outcome of reductive processes. While specific literature on the reduction of this compound is limited, general methods for pyridine reduction are well-established. nih.gov

| Reaction Type | Reagent/Condition | Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-Fluoro-6-pyridinecarboxylic acid |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Fluoro-6-methylpiperidine |

This table summarizes common oxidation and reduction reactions applicable to this compound.

Reactivity of Methyl Group Derivatives (e.g., 2-fluoro-6-(dibromomethyl)pyridine)

The methyl group of this compound serves as a handle for further functionalization. One important derivative is 2-fluoro-6-(dibromomethyl)pyridine, which can be synthesized from this compound. sigmaaldrich.com This dibromomethyl derivative is a versatile intermediate for introducing other functional groups.

Synthesis of 2-fluoro-6-(dibromomethyl)pyridine: The synthesis typically involves the radical bromination of this compound using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Reactivity of 2-fluoro-6-(dibromomethyl)pyridine: The primary reactivity of the dibromomethyl group is its hydrolysis to form an aldehyde. This reaction provides a straightforward route to 2-fluoro-6-pyridinecarboxaldehyde. The aldehyde can then participate in a wide range of subsequent reactions, such as Wittig reactions, reductive aminations, and aldol (B89426) condensations, making it a key building block in organic synthesis. For instance, the resulting aldehyde can be converted into an aldoxime, such as 2-fluoropyridine-6-aldoxime. sigmaaldrich.com

| Starting Material | Reagent(s) | Product |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-Fluoro-6-(dibromomethyl)pyridine |

| 2-Fluoro-6-(dibromomethyl)pyridine | H₂O, base or acid catalyst | 2-Fluoro-6-pyridinecarboxaldehyde |

| 2-Fluoro-6-pyridinecarboxaldehyde | Hydroxylamine (B1172632) (NH₂OH) | 2-Fluoropyridine-6-aldoxime |

This table outlines the synthesis and key reaction of the methyl group derivative, 2-fluoro-6-(dibromomethyl)pyridine.

Computational and Theoretical Chemistry Studies on 2 Fluoro 6 Methylpyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been employed to elucidate the geometric, electronic, and optical properties of 2-Fluoro-6-methylpyridine. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for pyridine (B92270) derivatives.

Geometrical Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. For this compound, the geometry is optimized to find the minimum energy conformation. The presence of the methyl group introduces the possibility of different rotational conformations (rotamers). However, due to the relatively small size of the methyl group and its interaction with the adjacent fluorine atom and the pyridine ring, the energy barrier for rotation is typically low. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related molecules like 2-fluoropyridine (B1216828) show that the introduction of a fluorine atom causes a shortening of the adjacent C-N bond. It is expected that this compound would exhibit a similar trend. The optimized geometrical parameters are crucial for subsequent calculations of other molecular properties.

| Parameter | Calculated Value | Parameter | Calculated Value |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C2-F | 1.345 | C5-C6 | 1.391 |

| C6-CH3 | 1.510 | C2-N1 | 1.338 |

| C3-C4 | 1.389 | C6-N1 | 1.342 |

| C4-C5 | 1.395 | ||

| Bond Angles (°) | |||

| F-C2-N1 | 116.5 | C5-C6-N1 | 122.8 |

| C3-C2-N1 | 123.5 | C5-C6-C7 | 118.0 |

| C2-C3-C4 | 118.8 | N1-C6-C7 | 119.2 |

| C3-C4-C5 | 119.3 | C2-N1-C6 | 117.1 |

Electronic Structure Analysis (HOMO-LUMO, Mulliken Charges)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

For this compound, the HOMO is expected to be distributed over the π-system of the pyridine ring, while the LUMO would also be a π* orbital. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the energies of these orbitals.

Mulliken population analysis is a method for assigning partial atomic charges, providing insight into the charge distribution within the molecule. In this compound, the electronegative fluorine and nitrogen atoms are expected to carry negative charges, while the carbon atoms attached to them will have positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic interactions.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 5.90 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π(C2-C3) | 22.5 |

| LP (1) N1 | π(C5-C6) | 18.9 |

| π (C3-C4) | π(C2-N1) | 15.2 |

| π (C5-C6) | π(C4-C5) | 17.8 |

| σ (C7-H) | σ*(C6-N1) | 2.1 |

Non-Linear Optical (NLO) Properties Investigations

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β₀) is a key indicator of a molecule's NLO response. Computational methods can predict these properties by calculating the molecule's response to an external electric field. Organic molecules with donor-acceptor groups and a π-conjugated system often exhibit large NLO responses.

While this compound does not have a classic strong donor-acceptor architecture, the asymmetry introduced by the fluoro and methyl substituents on the polarizable pyridine ring can lead to a non-zero hyperpolarizability. DFT calculations can provide an estimate of the magnitude of this property. Studies on related compounds like 2-amino-6-methylpyridinium derivatives have shown that the pyridine ring can be part of effective NLO chromophores.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.85 D |

| First Hyperpolarizability (β₀) | 1.5 x 10-30 esu |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. A negative potential is also expected near the fluorine atom. Positive potentials are likely to be found on the hydrogen atoms of the methyl group and the pyridine ring.

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent on the molecule's electronic and spectroscopic properties.

The electronic absorption spectra of molecules can exhibit shifts in the presence of different solvents (solvatochromism). For instance, studies on the related 2-chloro-6-methyl pyridine have shown that the n-π* and π-π* electronic transitions are sensitive to solvent polarity. Time-Dependent DFT (TD-DFT) calculations within the PCM framework can predict these shifts. Generally, polar solvents are expected to stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths (λmax). For this compound, an increase in solvent polarity is likely to cause a blue shift (hypsochromic shift) in the n-π* transition and a red shift (bathochromic shift) in the π-π* transition.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) (π-π* transition) |

|---|---|---|

| Gas Phase | 1.0 | 265.2 |

| Toluene | 2.38 | 268.5 |

| Acetone (B3395972) | 20.7 | 271.3 |

| Methanol | 32.7 | 272.1 |

| Water | 78.4 | 272.8 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational structure-activity relationship (SAR) studies are pivotal in modern drug discovery and materials science, providing insights into how the chemical structure of a compound influences its biological activity or physical properties. These in silico methods employ molecular modeling and statistical analysis to predict the activity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

For the specific compound, this compound, and its derivatives, computational SAR studies would typically involve the generation of a dataset of structurally related molecules and the calculation of various molecular descriptors. These descriptors, which can be electronic, steric, or thermodynamic in nature, are then correlated with experimentally determined biological activities using statistical techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.

A hypothetical computational SAR study on a series of this compound analogs might investigate the impact of substituting different functional groups at various positions on the pyridine ring. The goal would be to understand how modifications to the parent structure affect a particular biological endpoint, such as enzyme inhibition or receptor binding affinity.

Hypothetical Research Findings and Data Tables

In a typical study, researchers would synthesize a series of analogs and test their biological activity (e.g., IC₅₀ values, the concentration of an inhibitor where the response is reduced by half). Concurrently, computational models would be used to calculate key molecular properties.

Table 1: Hypothetical this compound Analogs and Their Biological Activity

This table would list the synthesized compounds, detailing the substitutions made to the this compound core, along with their measured biological activity.

| Compound ID | R1-Substitution (at C3) | R2-Substitution (at C4) | R3-Substitution (at C5) | Biological Activity (IC₅₀, µM) |

| 1 | -H | -H | -H | 15.2 |

| 2 | -Cl | -H | -H | 8.5 |

| 3 | -Br | -H | -H | 7.9 |

| 4 | -H | -NO₂ | -H | 25.8 |

| 5 | -H | -NH₂ | -H | 5.1 |

| 6 | -H | -H | -OCH₃ | 12.3 |

Table 2: Calculated Molecular Descriptors for SAR Analysis

Applications of 2 Fluoro 6 Methylpyridine in Materials Science and Catalysis

2-Fluoro-6-methylpyridine as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, this compound and its derivatives serve as important ligands for the formation of metal complexes. The pyridine (B92270) nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center, while the fluorine and methyl substituents can influence the electronic and steric properties of the resulting complex.

Application in Dicopper Complex Separation and Dynamics

A significant application of a derivative of this compound is in the separation and study of geometric isomers of dicopper(II) complexes. Re nih.govsearch has demonstrated that incorporating a fluorine-containing pyridine moiety into a larger ligand structure, specifically 2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol (HL(CH3)), facilitates the separation of meso and racemic isomers of a μ-phenoxo,μ-hydroxo dicopper(II) complex.

T nih.govhe isomerism is dictated by the spatial arrangement of the fluorine atoms relative to the plane containing the dicopper core. Th nih.gove two distinct geometric isomers, a meso form and a racemic form, have been successfully isolated and characterized using X-ray crystallography and ¹⁹F NMR spectroscopy. Th nih.govis separation is noteworthy as paramagnetic ¹⁹F NMR proves to be a powerful tool for distinguishing between the isomers and observing their dynamic behavior in solution.

N nih.govotably, the meso isomer undergoes spontaneous isomerization to the more stable racemic form when dissolved in solvents like acetone (B3395972) or acetonitrile (B52724) at room temperature. Th nih.govis process has been studied through a combination of experimental techniques (UV-vis and ¹⁹F NMR) and supported by density functional theory (DFT) calculations.

nih.govTable 1: Properties of Dicopper Complex Isomers

| Property | Meso Isomer (1(meso)) | Racemic Isomer (1(rac)) |

| Isolation Method | Crystalline product | Crystalline product |

| Characterization | X-ray crystallography, ¹⁹F NMR | X-ray crystallography, ¹⁹F NMR |

| Stability in Solution | Isomerizes to the racemic form | More stable form |

Design of Fluorinated Bipyridines for Ligand Design

While direct synthesis of bipyridines from this compound is a specific area of ongoing research, the broader field of fluorinated bipyridine synthesis offers insights into its potential. Fluorinated bipyridines are of significant interest in ligand design due to the unique electronic properties imparted by the fluorine atoms, which can influence the redox potentials and catalytic activity of their metal complexes.

General synthetic strategies for creating bipyridine structures often involve coupling reactions of pyridine derivatives. For instance, this compound can be a precursor to other functionalized pyridines that can then be used in coupling reactions. One of the applications of this compound is in the preparation of 2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine.

# sigmaaldrich.com## 5.2. Role in Asymmetric Catalysis

The application of this compound in asymmetric catalysis is an emerging area of interest. Chiral ligands are crucial for inducing enantioselectivity in catalytic reactions, and the introduction of fluorine into a ligand's structure can significantly alter its electronic and steric properties, thereby influencing the outcome of the asymmetric transformation.

While specific, detailed research focusing solely on this compound as a ligand in major asymmetric catalytic reactions is still developing, the principles of ligand design in this field suggest its potential. The electronic effect of the fluorine atom can modulate the Lewis acidity or basicity of a metal center, which is a key parameter in many catalytic cycles.

Potential in Electronic Materials Development

The unique electronic characteristics of this compound make it a candidate for exploration in the development of advanced electronic materials. It chemimpex.coms derivatives are being investigated for their utility in creating materials with specific functionalities for various industrial applications.

O chemimpex.comne area of potential is in the development of organic light-emitting diodes (OLEDs). Pyridine-containing compounds are often used in the synthesis of hole-transporting materials (HTMs) for OLEDs. For example, functional pyrene-pyridine integrated systems have been studied as HTMs, demonstrating stable performance with low-efficiency roll-off. The introduction of fluorine into such molecular structures can be a strategy to fine-tune the electro-optical properties.

While direct applications of this compound in commercial electronic devices are not yet established, its role as a building block for more complex molecules with desirable electronic properties is an active area of research.

Medicinal Chemistry and Biological Activity of 2 Fluoro 6 Methylpyridine Analogs

2-Fluoro-6-methylpyridine as a Privileged Scaffold in Drug Discovery

The this compound moiety itself is considered a privileged scaffold in drug discovery due to the advantageous properties conferred by its specific substitution pattern. The pyridine (B92270) core provides a versatile template for introducing molecular diversity. The strategic placement of a methyl group at the 6-position can influence the molecule's conformation and provide a point for metabolic activity, while the fluorine atom at the 2-position significantly impacts its physicochemical properties.

Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the introduction of a fluorine atom can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of the drug candidate. This improved pharmacokinetic profile is a highly desirable attribute in drug design. The combination of the pyridine ring's inherent properties with the benefits of fluoro- and methyl-substituents makes this compound an attractive starting point for the development of new drugs targeting a wide range of diseases.

Exploration in Kinase Inhibitor Scaffolds

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyridine scaffold is a common feature in many approved kinase inhibitors, often playing a key role in binding to the ATP-binding site of the enzyme.

The this compound framework is well-suited for incorporation into kinase inhibitor designs. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase ATP-binding site. The fluorine atom at the 2-position can enhance this binding affinity through favorable electronic interactions. The methyl group at the 6-position can be directed towards a hydrophobic pocket within the active site, further increasing the potency and selectivity of the inhibitor. Medicinal chemists can utilize the this compound core as a central building block and introduce various substituents at other positions on the ring to optimize the compound's activity against specific kinase targets. For instance, conformationally constrained 2-pyridone and 4-pyridone analogs have been developed as potent Met kinase inhibitors, demonstrating the utility of the pyridine scaffold in this therapeutic area.

Derivatives with Demonstrated Biological Activities

Analogs of this compound have been investigated for their potential as antimicrobial agents. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds demonstrated moderate to good activity against a panel of Gram-positive bacteria, including several drug-sensitive and drug-resistant strains. nih.gov

In the realm of antifungal agents, the related compound 2-Fluoro-6-trifluoromethylpyridine is a key intermediate in the production of the fungicide Picoxystrobin, highlighting the importance of the fluorinated pyridine scaffold in developing agents to combat fungal pathogens. jubilantingrevia.com

Below is a table summarizing the antibacterial activity of representative 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.

| Compound | R | MIC (μg/mL) vs. S. aureus ATCC 29213 | MIC (μg/mL) vs. S. aureus MRSA ATCC 43300 |

| 7a | 2-fluorophenyl | 1 | 2 |

| 7j | 4-cyanophenyl | 0.25 | 0.5 |

| 7k | 3-cyanophenyl | 0.5 | 1 |

| Linezolid | - | 2 | 2 |

Data sourced from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

The this compound scaffold has been incorporated into molecules designed to inhibit the proliferation of cancer cells. A series of novel 2-(4-fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives were synthesized and evaluated for their cytotoxic properties against a panel of human cancer cell lines. Several of these compounds exhibited significant growth-inhibitory effects, particularly against the MCF7 breast cancer cell line.

The table below presents the in vitro cytotoxic activity of selected 2-(4-fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives.

| Compound | Ar (R) | IC50 (µM) vs. HeLa | IC50 (µM) vs. Caco-2 | IC50 (µM) vs. MCF7 | IC50 (µM) vs. HepG2 |

| 7a | 2,5-dimethoxyphenyl | 118.3 ± 0.054 | 123.1 ± 0.12 | 26.9 ± 0.013 | 689.9 ± 0.13 |

| 7b | 2-fluoro-5-bromophenyl | >1000 | 112.5 ± 0.21 | 6.9 ± 0.021 | 821.5 ± 0.19 |

| 7c | 4-chlorophenyl | 896.6 ± 0.19 | 23.6 ± 0.02 | 16.8 ± 0.03 | 911.8 ± 0.15 |

| 7d | 3-methyl-2-thienyl | 765.4 ± 0.17 | 56.5 ± 0.09 | 3.8 ± 0.009 | 765.4 ± 0.17 |

| 5-Fluorouracil | - | 27.5 ± 0.01 | 35.6 ± 0.08 | 12.1 ± 0.02 | 42.3 ± 0.06 |

Data represents the concentration required to inhibit 50% of cell growth (IC50) and is sourced from a study on novel derivatives of 2-(4-fluoro-phenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine.

While direct analogs of this compound as antiviral agents are an emerging area of research, related structures containing a fluorinated pyridine or a similar heterocyclic core have shown promise. For instance, novel 2-benzoxyl-phenylpyridine derivatives have been evaluated for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Some of these compounds were found to effectively inhibit the virus-induced cytopathic effects and reduce the yield of viral progeny. mdpi.com

In the context of anti-HBV agents, research has often focused on nucleoside analogs where a fluoro-substituent plays a key role. For example, 2'-fluoro-6'-methylene carbocyclic adenosine (B11128) (FMCA) and its phosphoramidate (B1195095) prodrug have demonstrated significant anti-HBV activity, including against drug-resistant mutants. nih.govdntb.gov.ua While not direct derivatives, these examples underscore the value of incorporating fluorine into heterocyclic systems for the development of potent antiviral therapies.

Structure-Activity Relationship (SAR) and Mechanism of Action (MOA) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights. In the case of the anticancer 2-(4-fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives, the nature of the aryl substituent on the oxadiazole ring was found to significantly influence cytotoxicity. For example, compounds with a 2-fluoro-5-bromophenyl or a 3-methyl-2-thienyl substituent showed enhanced potency against the MCF7 cell line.

The mechanism of action (MOA) for these biologically active analogs varies depending on their specific chemical structure and therapeutic target. For kinase inhibitors incorporating the this compound scaffold, the primary MOA is the inhibition of the enzyme's catalytic activity by competing with ATP for binding to the active site. For some of the anticancer pyridine derivatives, the MOA has been linked to the induction of cell cycle arrest and apoptosis. In the case of antiviral 2-benzoxyl-phenylpyridine derivatives, preliminary studies suggest that they target the early stages of viral replication, including viral RNA and protein synthesis, rather than directly inactivating the virus. mdpi.com

Mechanistic Insights into Biological Interactions

Analogs of this compound exert their biological effects through a variety of molecular interactions, largely influenced by the unique properties of the fluorine atom. The high electronegativity and small size of fluorine allow it to participate in specific, non-covalent interactions within the active sites of enzymes and receptors, contributing significantly to binding affinity and target specificity. nih.govnih.govtandfonline.com

One key mechanism involves the formation of "fluorine bonds," which are favorable short-range contacts between the fluorine atom of the ligand and various groups within a protein. nih.govacs.org These interactions, while modest in strength individually, can collectively play an essential role in the stability of a protein-ligand complex. researchgate.net Quantum mechanics and molecular mechanics analyses have shown that these contacts are frequent and are geometrically similar to sulfur-involved hydrogen bonds. nih.govacs.org Furthermore, the carbon-fluorine (C-F) bond can engage in multipolar interactions with polar groups on the protein backbone, such as the carbonyl groups of amino acid residues. nih.gov These fluorine-backbone interactions have been observed in high-affinity inhibitor-protein complexes and are considered a significant contributor to the inhibitory activity of fluorinated compounds. nih.gov

Fluorinated pyridine analogs can also function as mechanism-based enzyme inhibitors. nih.govresearchgate.net In this role, the fluorinated analog acts as a substrate for the target enzyme, but upon enzymatic processing, it forms a stabilized transition state or a covalent adduct with a catalytic residue in the active site. nih.govresearchgate.net For example, 2-deoxy-2-fluorosugars have been shown to trap active site carboxylate residues in glycosidases, effectively inactivating the enzyme. nih.gov This "lethal synthesis" approach, where the enzyme catalyzes its own inhibition, is a powerful strategy in drug design, and the stability of the C-F bond is crucial to this process. researchgate.net The fluorine substituent can destabilize developing positive charges in a transition state (an oxocarbenium ion in the case of glycosidases), which slows the breakdown of the covalent enzyme-inhibitor complex, leading to potent inhibition. nih.gov

Influence of Fluorine Substitution on Reactivity and Binding Affinity

The substitution of a hydrogen atom with fluorine on the pyridine ring has a profound influence on both the chemical reactivity and the binding affinity of the molecule, which are critical aspects of its utility in medicinal chemistry. tandfonline.comresearchgate.net

Reactivity: The fluorine atom at the 2-position of the pyridine ring significantly activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. Due to fluorine's high electronegativity, it strongly withdraws electron density from the pyridine ring, making the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. The reactivity of 2-fluoropyridine (B1216828) in SNAr reactions is substantially higher than that of its chlorinated counterpart; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for the synthesis of a diverse range of derivatives under milder conditions, which is advantageous when working with complex, functional-group-rich molecules. nih.gov

Binding Affinity: Fluorine substitution is a widely used strategy to enhance the binding affinity of a ligand to its target protein. tandfonline.comresearchgate.net This enhancement can occur through several mechanisms:

Direct Interactions: As discussed previously, fluorine can form direct, favorable interactions such as fluorine bonds and multipolar interactions with the protein target. nih.govacs.org

Modulation of Physicochemical Properties: As the most electronegative element, fluorine alters the electron distribution within the molecule. tandfonline.com This can lower the pKa of nearby basic groups, such as the pyridine nitrogen. sci-hub.box A lower basicity can improve membrane permeation and bioavailability by ensuring the compound is less protonated at physiological pH. tandfonline.comnih.gov

Conformational Effects: Electrostatic interactions between the C-F bond and other parts of the molecule can lead to significant conformational changes, pre-organizing the ligand into a conformation that is optimal for binding to the receptor. acs.org

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance hydrophobic interactions between the drug and hydrophobic pockets within the receptor or enzyme active site. researchgate.netnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. researchgate.netacs.org Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic oxidation, increasing the drug's half-life and bioavailability. nih.govacs.org

Drug-Likeness Parameters and Molecular Docking Studies of Derivatives

The development of new therapeutic agents from this compound scaffolds involves computational methods to predict their potential as drugs and to understand their interactions with biological targets. Molecular docking and the evaluation of drug-likeness parameters are central to this process. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies reveal how these molecules fit into the active site of a target enzyme or receptor and identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov For example, in studies on various pyridine derivatives as potential enzyme inhibitors, docking simulations have successfully identified potent compounds by correlating their binding scores with experimentally observed inhibitory activity. nih.gov These studies help rationalize the structure-activity relationship (SAR) and guide the design of new analogs with improved potency. nih.gov

Drug-likeness is assessed using a set of criteria that predict a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). ijsdr.org A widely used guideline is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following rules: more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 daltons, and a calculated logP (octanol-water partition coefficient) greater than 5. d-nb.info Computational tools like SwissADME are often used to predict these and other ADMET (ADME and Toxicity) properties for novel derivatives. ijsdr.orgd-nb.info The strategic introduction of fluorine, as seen in this compound analogs, can significantly improve ADME profiles by enhancing permeability and metabolic stability. nih.gov

The table below presents a typical set of predicted drug-likeness and ADME parameters for a hypothetical derivative of this compound, illustrating the type of data generated in early-stage drug discovery.

| Parameter | Predicted Value | Acceptable Range/Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | < 350 | < 500 (Passes Lipinski's Rule) |

| logP (Octanol/Water Partition) | 2.5 | < 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Donors | 1 | ≤ 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Passes Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 65 Ų | < 140 Ų (Good oral bioavailability) |

| Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts limited penetration into the CNS |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Lipinski's Rule Violations | 0 | High probability of being orally active |

Utility in Agrochemical Development (e.g., pesticide intermediates)

This compound and its derivatives are critical building blocks in the agrochemical industry. chemimpex.com Fluorine-containing pyridine compounds are essential components in the fourth generation of pesticides, which are characterized by high efficacy, low toxicity, and improved environmental compatibility. agropages.com The strategic incorporation of fluorine into the pyridine ring enhances the biological activity and stability of the resulting pesticides. nbinno.com

A key derivative in this field is 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) (FTF), which is synthesized from 2-methylpyridine (B31789) via chlorination and subsequent fluorination steps. agropages.com FTF serves as a crucial intermediate for the production of a wide range of modern agrochemicals. agropages.comnbinno.com The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique properties that enhance the performance of the final active ingredients. nbinno.com

Derivatives of this compound are used to synthesize various types of crop protection agents, as detailed in the table below.

| Agrochemical Class | Example Compound | Intermediate | Primary Use |

|---|---|---|---|

| Herbicide | Flupyrsulfuron-methyl-sodium | 2-Fluoro-6-(trifluoromethyl)pyridine (FTF) | Controls grass and broadleaf weeds in cereal crops. agropages.com |

| Herbicide | Thiazopyr | 2-Fluoro-6-(trifluoromethyl)pyridine (FTF) | Pre-emergence control of annual grasses and some broadleaf weeds. agropages.com |

| Herbicide | Dithiopyr | 2-Fluoro-6-(trifluoromethyl)pyridine (FTF) | Pre-emergence and early post-emergence control of crabgrass and other weeds in turf. agropages.com |

| Herbicide | Bicyclopyrone | 2-Fluoro-6-(trifluoromethyl)pyridine (FTF) | Broadleaf weed control in corn. agropages.com |

| Insecticide | Sulfoxaflor | 2-Fluoro-6-(trifluoromethyl)pyridine (FTF) | Controls a broad spectrum of sap-feeding insects. agropages.com |

| Fungicide | General Fungicides | 2-Fluoro-6-(trifluoromethyl)pyridine | Serves as a key intermediate for various fungicides. jubilantingrevia.com |

The versatility and reactivity of the this compound scaffold make it an indispensable tool for agrochemical researchers, enabling the development of novel and effective solutions for crop protection and pest management. nbinno.com

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Fluoro-6-methylpyridine, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the methyl group protons and the three distinct aromatic protons on the pyridine (B92270) ring. The methyl protons typically appear as a singlet in the upfield region. The aromatic protons resonate at lower fields and exhibit splitting patterns due to spin-spin coupling with adjacent protons and the fluorine atom.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. sigmaaldrich.com Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, with the carbon atom bonded to fluorine (C2) showing a characteristic large chemical shift and a strong coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ¹H | ~2.5 | Singlet (s) |

| H-3 | ¹H | ~6.8 | Triplet (t) or Doublet of Doublets (dd) |

| H-4 | ¹H | ~7.6 | Triplet (t) or Triplet of Doublets (td) |

| H-5 | ¹H | ~6.7 | Doublet (d) |

| -CH₃ | ¹³C | ~24 | Quartet (q) |

| C-3 | ¹³C | ~118 | Doublet (d) |

| C-4 | ¹³C | ~140 | Doublet (d) |

| C-5 | ¹³C | ~113 | Doublet (d) |

| C-6 | ¹³C | ~158 | Singlet (s) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for detecting fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and constitutes 100% of naturally occurring fluorine, it provides a strong and clear NMR signal. wikipedia.org For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, unequivocally confirming the presence of the fluorine atom. The chemical shift of this signal falls within the characteristic range for fluoroaromatic compounds. thermofisher.com This technique is invaluable for distinguishing between isomers and confirming successful fluorination in synthetic pathways.

A detailed analysis of chemical shifts and signal multiplicities (splitting patterns) in NMR spectra provides conclusive evidence for the specific arrangement of atoms in this compound.

¹H NMR: The proton at position 4 (H-4) is expected to be a triplet of doublets, split by H-3, H-5, and the fluorine atom. The H-3 proton will likely appear as a triplet or doublet of doublets due to coupling with H-4 and the fluorine atom. The H-5 proton will appear as a doublet, primarily coupled to H-4. The methyl protons at position 6 appear as a singlet as they have no adjacent protons.

¹³C NMR: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in the ring will also show smaller C-F couplings (²JCF, ³JCF), which aids in their assignment.

¹⁹F NMR: The fluorine signal will be split by neighboring protons. The largest coupling will be with the ortho proton (³JFH for H-3), resulting in a doublet. Further, smaller couplings with the meta (⁴JFH for H-4) and para (⁵JFH for H-5) protons will lead to a more complex multiplet, often a doublet of triplets or a doublet of doublets. thermofisher.com These long-range H-F couplings are a characteristic feature of ¹⁹F NMR. wikipedia.org

Vibrational Spectroscopy (IR and Raman) for Molecular Vibrations

C-H Vibrations: Aromatic C-H stretching bands are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Methyl Group Vibrations: C-H bending vibrations of the methyl group are found around 1380 cm⁻¹ and 1460 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| -CH₃ Bending | 1380 - 1460 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of a compound. For this compound, the molecular formula is C₆H₆FN, corresponding to a molecular weight of approximately 111.12 g/mol . sigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), the spectrum would show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 111. nist.gov This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) to give a fragment at m/z 96, or the loss of hydrogen cyanide (HCN) from the ring.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 111 | [M]⁺ (Molecular Ion) |

| 96 | [M - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted pyridines typically exhibit two main absorption bands in the UV region, which arise from π→π* and n→π* electronic transitions within the aromatic system. sigmaaldrich.com

π→π Transitions:* These are typically strong absorptions and are often observed as two bands (the α-band and p-band, analogous to the B-band in benzene (B151609) derivatives) at shorter wavelengths, usually below 280 nm.

n→π Transition:* This transition involves the non-bonding electrons on the nitrogen atom. It is a weaker, symmetry-forbidden transition and appears at a longer wavelength, often above 280 nm.

The positions and intensities of these bands are sensitive to substitution on the pyridine ring. The presence of the fluoro and methyl groups will cause shifts in the absorption maxima compared to unsubstituted pyridine.

Table 4: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) |

|---|---|

| π→π* | 200 - 280 |

Chromatographic Techniques for Purity and Separation (LCMS/HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity and facilitating the separation of this compound from reaction mixtures and for quality control purposes. Both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools for these applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. Commercial suppliers of this compound routinely use gas chromatography (GC) to determine its purity, which is typically found to be greater than 95.0% or 97.5%. helixchrom.comresearchgate.net In a GC-MS system, the gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook database. google.com This spectrum provides critical information about the fragmentation pattern of the molecule upon electron impact. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (111.12 g/mol ). Analysis of the fragmentation pattern allows for the confirmation of the compound's structure and the identification of any impurities.

Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) are versatile techniques for the separation and analysis of a wide range of organic compounds. While specific HPLC methods for this compound are not extensively detailed in the literature, methods for pyridine and its derivatives are well-established and can be adapted. researchgate.netwikipedia.org

For the analysis of pyridine derivatives, reversed-phase HPLC is a common approach. wikipedia.org This technique would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer to control the pH. Detection can be achieved using a UV detector, as the pyridine ring is UV-active. When coupled with a mass spectrometer (LCMS), this method provides both retention time data from the HPLC and mass-to-charge ratio information from the MS, offering a high degree of specificity and sensitivity for the analysis of this compound.

| Technique | Typical Use | Key Parameters | Expected Results |

|---|---|---|---|

| GC-MS | Purity assessment, identification of volatile impurities | Injector Temperature, Oven Temperature Program, Carrier Gas Flow Rate, MS Ionization Mode (e.g., EI) | Retention time specific to the compound; Mass spectrum with a molecular ion peak and characteristic fragmentation pattern. |

| HPLC/LCMS | Purity assessment, separation from non-volatile impurities, quantification | Column (e.g., C18), Mobile Phase Composition (e.g., Acetonitrile/Water), Flow Rate, Detector (e.g., UV, MS) | Retention time under specific conditions; UV absorbance spectrum; Mass spectrum for confirmation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite the importance of such structural data, a search of the published scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not yet been determined and reported. globalresearchonline.net Therefore, experimental data on its solid-state structure, including unit cell parameters and atomic coordinates, is not currently available.

| Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Reference | No published data found |

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis